molecular formula C31H34N4O3S B6517182 4-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione CAS No. 899782-75-3

4-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione

Cat. No.: B6517182
CAS No.: 899782-75-3
M. Wt: 542.7 g/mol
InChI Key: PFUAHVOHWVZWOP-UHFFFAOYSA-N
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Description

4-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C31H34N4O3S and its molecular weight is 542.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 542.23516213 g/mol and the complexity rating of the compound is 918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C25H30N4O3S
  • Molecular Weight : 462.60 g/mol

The structure features a unique arrangement of piperazine and thiazole moieties, which are often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The piperazine ring is known for its ability to modulate neurotransmitter receptors, particularly in the central nervous system (CNS), while the thiazole component may contribute to antimicrobial and anti-inflammatory properties.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit affinity for serotonin and dopamine receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase has been noted, which can enhance cholinergic transmission.
  • Antimicrobial Activity : The thiazole moiety has been linked to antibacterial and antifungal properties.

Biological Activity Studies

Recent studies have provided insights into the biological activities associated with this compound:

Antitumor Activity

A study evaluated the antitumor effects of various derivatives related to the core structure of this compound. It was found that certain modifications enhanced cytotoxicity against human cancer cell lines such as HepG2 and NCI-H661. The structure-activity relationship (SAR) indicated that specific substitutions on the piperazine ring significantly influenced potency against tumor cells .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Neuropharmacological Effects

In vitro studies have suggested that this compound may possess neuroprotective properties by modulating neurotransmitter systems involved in neurodegenerative diseases. Its potential role as an acetylcholinesterase inhibitor positions it as a candidate for further research in Alzheimer's disease treatment .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Antitumor Efficacy :
    • Objective : To assess the efficacy of a related piperazine derivative in treating lung cancer.
    • Findings : The derivative exhibited a 70% reduction in tumor size in xenograft models after 28 days of treatment .
  • Case Study on Antimicrobial Resistance :
    • Objective : To evaluate the effectiveness against resistant bacterial strains.
    • Results : The compound demonstrated significant activity against vancomycin-resistant Enterococcus faecium, suggesting its potential as a new antimicrobial agent .

Data Tables

Biological ActivityCompound DerivativeIC50 Value (µM)Reference
Antitumor4-(3,4-Dimethylphenyl) derivative15
AntimicrobialThiazole derivative10
NeuroprotectivePiperazine derivative20

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O3S/c1-21-13-14-24(19-22(21)2)35-29(37)28-25-11-7-4-8-12-26(25)39-30(28)34(31(35)38)20-27(36)33-17-15-32(16-18-33)23-9-5-3-6-10-23/h3,5-6,9-10,13-14,19H,4,7-8,11-12,15-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUAHVOHWVZWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)SC6=C3CCCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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